

An In-depth Technical Guide to 2'-Chloro-5'- (trifluoromethyl)acetophenone

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Compound of Interest

Compound Name:	2'-Chloro-5'- (trifluoromethyl)acetophenone
Cat. No.:	B1581601

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **2'-Chloro-5'-
(trifluoromethyl)acetophenone** (CAS No. 71648-45-8), a key chemical intermediate in the pharmaceutical, agrochemical, and materials science sectors. This document delves into the molecule's physicochemical properties, spectroscopic profile, synthesis, chemical reactivity, and safe handling procedures. A detailed, field-proven experimental protocol for a related synthesis and a proposed synthetic route for the title compound are provided to illustrate its practical application in a research and development setting.

Introduction: A Molecule of Strategic Importance

**2'-Chloro-5'-
(trifluoromethyl)acetophenone**, also known as 1-[2-Chloro-5-
(trifluoromethyl)phenyl]ethan-1-one, is a substituted aromatic ketone of significant interest in synthetic chemistry. Its unique trifluoromethyl group imparts enhanced reactivity and stability, making it a versatile building block for complex molecular architectures. The presence of both a chloro and a trifluoromethyl substituent on the phenyl ring creates a unique electronic environment that influences its reactivity and the properties of its derivatives. This guide will

explore the fundamental characteristics of this compound, providing a technical foundation for its use in laboratory and industrial applications.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is paramount for its effective and safe utilization.

Physical and Chemical Properties

The key physicochemical properties of **2'-Chloro-5'-(trifluoromethyl)acetophenone** are summarized in the table below, compiled from various chemical supplier databases.

Property	Value	Source(s)
CAS Number	71648-45-8	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₆ ClF ₃ O	[1] [2] [4] [5]
Molecular Weight	222.59 g/mol	[1] [2] [3] [4]
Appearance	Colorless to light orange to yellow clear liquid	[4]
Boiling Point	204-205 °C (lit.)	[1] [2]
Density	1.392 g/mL at 25 °C (lit.)	[1]
Refractive Index (n _{20/D})	1.4810 (lit.)	[1]
Flash Point	91.1 °C (196.0 °F) - closed cup	[1]
Water Solubility	Sparingly soluble in water (0.11 g/L @ 25°C)	[2] [5]

Safety and Handling

2'-Chloro-5'-(trifluoromethyl)acetophenone is classified as a combustible liquid and an irritant. Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn during handling.[\[1\]](#) Work should be conducted in a well-ventilated area or a chemical fume hood.

GHS Hazard Statements:

- H315: Causes skin irritation.[\[5\]](#)

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[5\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[5\]](#)
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[\[5\]](#)
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[5\]](#)

Molecular Structure and Spectroscopic Profile

The structure of **2'-Chloro-5'-(trifluoromethyl)acetophenone** is presented below.

Caption: Chemical structure of **2'-Chloro-5'-(trifluoromethyl)acetophenone**.

While a definitive, published spectrum for this specific compound is not readily available in peer-reviewed literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

- ^1H NMR: The spectrum is expected to show a singlet for the acetyl methyl protons (CH_3) around δ 2.6 ppm. The aromatic region should display three protons with complex splitting patterns due to their coupling.
- ^{13}C NMR: The carbonyl carbon of the ketone is expected to appear around δ 198-200 ppm. The carbon of the trifluoromethyl group will be a quartet due to coupling with the fluorine atoms. The aromatic carbons will appear in the typical range of δ 120-140 ppm.
- IR Spectroscopy: A strong absorption band characteristic of the $\text{C}=\text{O}$ stretch of the ketone will be prominent around $1680\text{-}1700\text{ cm}^{-1}$. C-F stretching vibrations will be observed in the region of $1000\text{-}1400\text{ cm}^{-1}$.

- Mass Spectrometry: The molecular ion peak (M^+) would be expected at m/z 222.59, with a characteristic isotopic pattern for a molecule containing one chlorine atom.

Synthesis and Reactivity

Proposed Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially relevant method for the synthesis of **2'-Chloro-5'-(trifluoromethyl)acetophenone** is the Friedel-Crafts acylation of 1-chloro-4-(trifluoromethyl)benzene with acetyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride ($AlCl_3$).^{[6][7][8]}



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Caption: Proposed Friedel-Crafts acylation pathway.

Mechanism Insight: The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with aluminum chloride. This acylium ion then attacks the electron-rich aromatic ring of 1-chloro-4-(trifluoromethyl)benzene. The chloro and trifluoromethyl groups are deactivating, but the chloro group is an ortho-, para-director. The acylation is expected to occur at the position ortho to the chloro group due to steric hindrance at the other ortho position from the trifluoromethyl group.

Chemical Reactivity and Synthetic Utility

The ketone functionality of **2'-Chloro-5'-(trifluoromethyl)acetophenone** is a versatile handle for a wide range of chemical transformations. The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated acetophenones.

This enhanced reactivity makes it a valuable precursor for the synthesis of various heterocyclic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals. For instance, the ketone can be a starting point for the synthesis of pyrazoles, isoxazoles, and other ring systems of medicinal interest.

Experimental Protocols

Proposed Protocol for Friedel-Crafts Acylation

The following is a representative experimental protocol for the Friedel-Crafts acylation, adapted from standard procedures.[\[9\]](#)

Materials:

- 1-Chloro-4-(trifluoromethyl)benzene
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
- Cool the suspension in an ice-water bath to 0-5 °C.

- Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 10 °C.
- After the addition is complete, add 1-chloro-4-(trifluoromethyl)benzene (1.0 equivalent) dropwise, again ensuring the temperature remains below 10 °C.
- Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
- Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation to obtain **2'-Chloro-5'-(trifluoromethyl)acetophenone**.

Case Study: Synthesis of a Thiophene Derivative

To illustrate the synthetic utility of a closely related precursor, the following protocol is adapted from the synthesis of 1-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-thienyl}ethanone, which starts from 2-chloro-5-trifluoromethylaniline.[10] This demonstrates a practical application of a compound with the same substituted phenyl ring.



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Caption: Workflow for the synthesis of a thiophene derivative.

Procedure:

- A solution of sodium nitrite (7 g) in water (25 ml) was added dropwise to a cooled, stirred mixture of 2-chloro-5-trifluoromethylaniline (19.5 g, 0.1 mol) and 20% HCl (60 ml).[\[10\]](#)
- After the reaction was complete, the solution was filtered and added dropwise to a well-stirred mixture of 2-acetylthiophene (12.6 g, 0.1 mol), acetone (40 ml), and $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ (1.5 g, 8.7 mmol) over 20 minutes.[\[10\]](#)
- After 3 hours, the reaction mixture was diluted with water (250 ml) and chloroform (50 ml).[\[10\]](#)
- The organic layer was separated, dried over Na_2SO_4 , and concentrated under reduced pressure.[\[10\]](#)
- The residue was purified by distillation to yield 11.6 g (38% yield) of the final product.[\[10\]](#)

Conclusion

2'-Chloro-5'-(trifluoromethyl)acetophenone is a valuable and versatile chemical intermediate. Its unique substitution pattern and the enhanced reactivity imparted by the trifluoromethyl group make it a strategic building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a detailed overview of its properties, a proposed synthetic route, and a practical example of its synthetic utility, offering a solid foundation for researchers and developers working with this important compound.

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